

Structure-Activity Relationship of 3-Hydroxyquinoline-4-Carboxylates

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Compound of Interest

Compound Name: *Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate*

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A Technical Guide to HIF-PHD Inhibition and 2-Oxoglutarate Mimicry

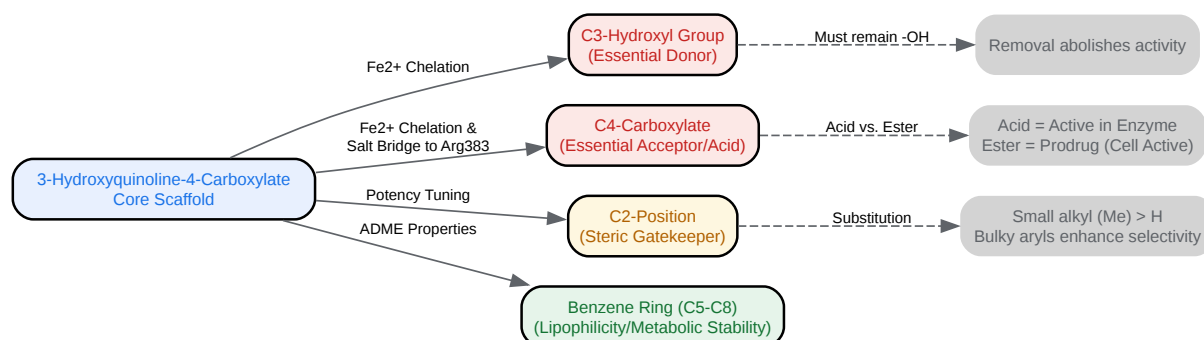
Executive Summary & Scaffold Overview

The 3-hydroxyquinoline-4-carboxylate scaffold represents a privileged class of nitrogen-containing heterocycles. While often overshadowed by their isoquinoline cousins (e.g., Roxadustat), these quinolines serve as potent, competitive inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases, most notably the Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs).

By mimicking the natural cofactor 2-oxoglutarate, these compounds chelate the active site iron (Fe^{2+}) of the PHD enzyme, preventing the hydroxylation of HIF-1 α . This stabilization of HIF-1 α triggers the hypoxic response pathway, upregulating erythropoietin (EPO) and vascular endothelial growth factor (VEGF), making this scaffold critical for treating renal anemia and ischemic diseases.

The Core Pharmacophore

The scaffold's activity hinges on the bidentate chelating motif formed by the 3-hydroxyl group and the 4-carboxylate moiety.



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Figure 1: Pharmacophore dissection of the 3-hydroxyquinoline-4-carboxylate scaffold indicating critical regions for biological activity.

Mechanism of Action: The "2-OG Mimicry"

To design effective derivatives, one must understand the causality of inhibition. The PHD2 enzyme active site contains a ferrous iron (Fe^{2+}) triad held by two histidines and one aspartate.

- **Displacement:** The inhibitor enters the active site, displacing the natural cofactor 2-oxoglutarate.
- **Chelation:** The 3-hydroxyl oxygen and the 4-carbonyl oxygen (of the carboxylate) coordinate to the Fe^{2+} in a bidentate fashion.
- **Salt Bridge:** The carboxylate tail forms a critical electrostatic interaction (salt bridge) with Arg383 (in PHD2), mimicking the C5-carboxylate of 2-oxoglutarate.

This "lock-and-key" mechanism prevents O_2 activation, thereby halting the hydroxylation of HIF-1 α Pro402/Pro564.

Detailed Structure-Activity Relationship (SAR)

The Chelation Axis (C3 & C4)

- C3-Hydroxyl: This group is non-negotiable. Methylation (–OMe) or removal (–H) at this position results in a complete loss of inhibitory activity (>100-fold increase in IC₅₀) because the iron chelation is disrupted.
- C4-Carboxylate:
 - Free Acid (-COOH): Essential for in vitro enzymatic inhibition. It binds Arg383.[\[1\]](#)
 - Ester (-COOR): Esters (methyl, ethyl, butyl) are typically inactive against the isolated enzyme but show high potency in cell-based assays.
 - Causality: The ester acts as a prodrug. It enhances lipophilicity, allowing the molecule to cross the cell membrane, where intracellular esterases hydrolyze it back to the active free acid.

The C2 "Gatekeeper" Position

The C2 position is adjacent to the chelating nitrogen.

- Unsubstituted (R=H): Moderate activity.
- Small Alkyl (R=Me): Significantly enhanced potency. The methyl group likely fills a small hydrophobic pocket near the active site iron, displacing water and increasing binding entropy.
- Bulky Aryl: Introduction of phenyl or substituted phenyl rings can improve selectivity between PHD isoforms (PHD2 vs. PHD3) but may reduce solubility.

The Benzenoid Ring (C5-C8)

Modifications here primarily affect ADME (Absorption, Distribution, Metabolism, Excretion) rather than intrinsic binding affinity.

- Electron-Withdrawing Groups (F, Cl): Often placed at C6 or C7 to block metabolic oxidation (blocking P450 sites), extending half-life.

- Lipophilicity: Adding hydrophobic groups (e.g., -CF₃, -Ph) increases cell permeability, lowering the cellular EC₅₀.

Quantitative Data Summary

Compound Variant	R1 (C2)	R2 (C4)	Substituent (Ring)	PHD2 IC ₅₀ (Enzyme)*	HIF-1α Stabilization (Cell)**
Ref 1 (Parent)	H	OH	H	12.5 μM	(+) Moderate
Ref 2 (Methyl)	Me	OH	H	2.0 μM	(++) Strong
Ref 3 (Prodrug)	Me	OEt	H	> 100 μM (Inactive)	(+++) Very Strong
Ref 4 (Inactive)	Me	OH	3-OMe (Blocker)	> 500 μM	(-) None
Ref 5 (Halogen)	Me	OH	6-Cl	1.8 μM	(++) Strong

*Enzyme Assay: Fluorescence polarization displacement assay. **Cell Assay: HRE-Luciferase reporter in Hep3B cells.

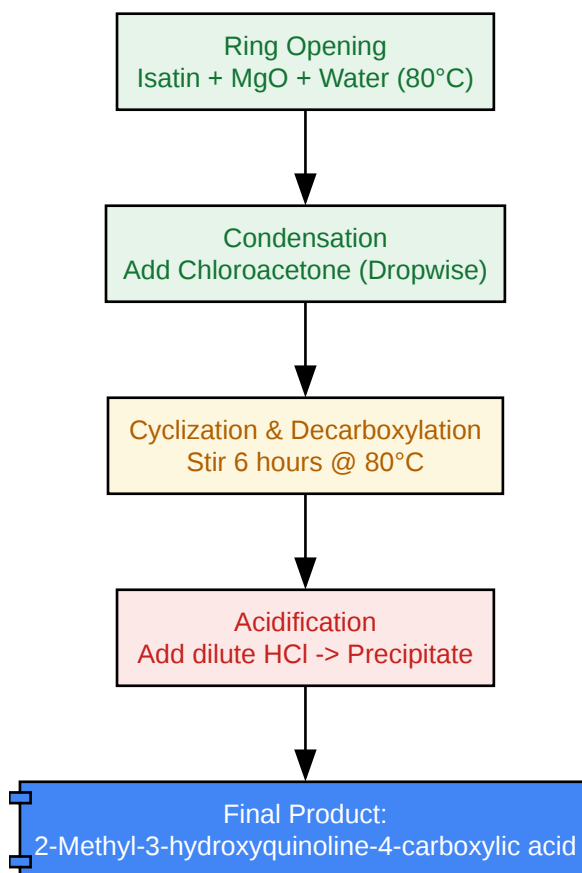
Chemical Synthesis Protocols

We utilize a modified Isatin-Chloroacetone Route (Pfitzinger-type cyclization). This pathway is preferred over the standard Pfitzinger reaction for its specificity in generating the 3-hydroxy motif.

Protocol: Synthesis of 2-Methyl-3-hydroxyquinoline-4-carboxylic acid

Reagents: Isatin (CAS 91-56-5), Chloroacetone, Magnesium Oxide (MgO), Hydrochloric Acid (HCl).

Workflow Diagram:



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Figure 2: Synthetic route for the generation of the target scaffold.[2]

Step-by-Step Procedure:

- **Isatic Acid Formation:** Suspend Isatin (49 g) and Magnesium Oxide (60 g) in Water (2000 mL). Heat to 80°C with vigorous stirring until the isatin reacts completely (solution turns from orange to pale yellow), forming the magnesium salt of isatic acid.
- **Condensation:** While maintaining 80°C, add Chloroacetone (75 g) dropwise over 30 minutes.
- **Reaction:** Stir the mixture for 6 hours at 80°C. The color will darken as the quinoline ring forms.
- **Isolation:** Cool the reaction mixture to room temperature. Acidify carefully with dilute Hydrochloric Acid (HCl) to pH 3-4.

- Purification: A yellow precipitate will form. Filter the solid, wash with cold water (3 x 100 mL), and recrystallize from ethanol to obtain the pure acid.
 - Yield Expectation: ~90%
 - Validation: Check melting point (decomposes >200°C) and ¹H-NMR (Singlet at ~2.6 ppm for C2-Me).

Biological Evaluation Protocol

Assay: HIF-1 α ODD-Luciferase Reporter (Cell-Based)

This assay validates the compound's ability to penetrate the cell, inhibit PHD, and stabilize HIF.

- Cell Line: Stable SH-SY5Y or Hep3B cells expressing a fusion protein of the HIF-1 α Oxygen Degradation Domain (ODD) and Luciferase.
- Seeding: Plate cells at 20,000 cells/well in 96-well plates. Incubate 24h.
- Treatment: Treat cells with the test compound (dissolved in DMSO) at concentrations ranging from 0.1 μ M to 100 μ M. Include Dimethyloxalylglycine (DMOG) (1 mM) as a positive control.
- Incubation: Incubate for 6–12 hours under normoxic conditions.
- Readout: Lyse cells and add Luciferin substrate. Measure luminescence.
 - Interpretation: Increased luminescence indicates inhibition of PHD (which normally degrades the ODD-Luciferase fusion).

References

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